![molecular formula C7H14N2O B13515636 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13515636.png)
1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine is a bicyclic compound with a unique structure. Let’s break it down:
Bicyclo[2.2.1]heptane: This part of the compound consists of a seven-membered ring with two fused cyclohexane rings. The “bicyclo” prefix indicates the bridged structure.
Aminomethyl group: The amino group (-NH₂) is attached to a methylene (CH₂) bridge within the bicyclic system.
Oxabicyclo: The oxygen atom (O) forms part of the bicyclic ring system.
Preparation Methods
Synthetic Routes::
Bicyclo[2.2.1]heptan-2-amine Synthesis:
Hydrobromide Salt Formation:
- Industrial-scale production methods may involve modifications of the above synthetic routes.
- Optimization for yield, purity, and safety considerations are crucial.
Chemical Reactions Analysis
1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine can participate in various reactions:
Reduction: The aminomethyl group can be reduced to the corresponding methyl group.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Cyclization: Intramolecular cyclization reactions are possible due to the bicyclic structure.
Hydrolysis: The oxabicyclo ring can be hydrolyzed under acidic or basic conditions.
Common reagents include reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., alkyl halides), and acids/bases.
Major products depend on reaction conditions and substituents.
Scientific Research Applications
1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug design.
Biological Studies: Researchers explore its interactions with receptors and enzymes.
Industry: Its unique structure could be useful in materials science.
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific molecular targets.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other bridged bicyclic amines.
- Uniqueness lies in the combination of bicyclo[2.2.1]heptane, aminomethyl, and oxabicyclo moieties.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine |
InChI |
InChI=1S/C7H14N2O/c8-4-7-2-1-6(9,3-7)5-10-7/h1-5,8-9H2 |
InChI Key |
SENDKZIXVODWQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1(CO2)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid](/img/structure/B13515554.png)

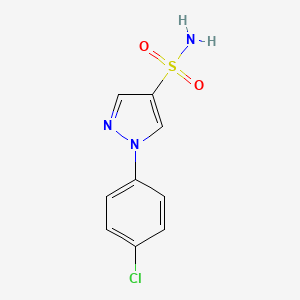
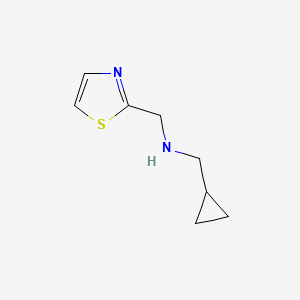

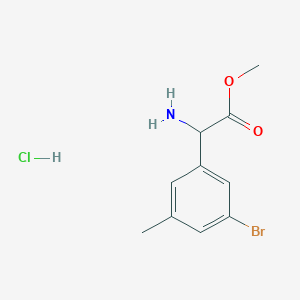
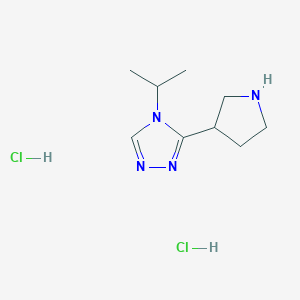
![N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B13515602.png)
![3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride](/img/structure/B13515612.png)
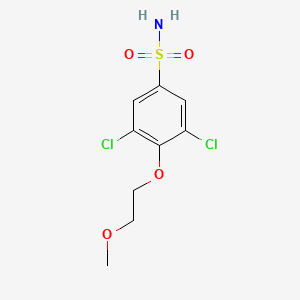
![rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid](/img/structure/B13515625.png)
![3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride](/img/structure/B13515648.png)
![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)

